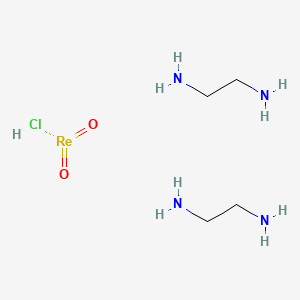

Bis(ethylenediamine)dioxorhenium(V)

Description

Structure

2D Structure

Properties

Molecular Formula |

C4H17ClN4O2Re |

|---|---|

Molecular Weight |

374.86 g/mol |

IUPAC Name |

dioxorhenium;ethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/2C2H8N2.ClH.2O.Re/c2*3-1-2-4;;;;/h2*1-4H2;1H;;; |

InChI Key |

QFXRICHTQGYEEH-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)N.C(CN)N.O=[Re]=O.Cl |

Origin of Product |

United States |

Synthesis and Structural Features of Bis Ethylenediamine Dioxorhenium V

The preparation of Bis(ethylenediamine)dioxorhenium(V) complexes typically involves the reaction of a suitable rhenium(V) precursor with ethylenediamine (B42938). A common starting material is potassium hexachlororhenate(IV) (K₂ReCl₆), which is oxidized in the presence of the ligand.

The chloride salt of the Bis(ethylenediamine)dioxorhenium(V) cation, [ReO₂(en)₂]Cl, has been synthesized and its structure elucidated through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. acs.org

Crystallographic Data for trans-Bis(ethylenediamine)dioxorhenium(V) Chloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.62 |

| b (Å) | 11.06 |

| c (Å) | 16.26 |

| β (°) | 100.8 |

| Z | 4 |

The crystal structure reveals a distorted octahedral geometry around the central rhenium atom. The two oxygen atoms of the dioxo core are arranged in a trans configuration, forming a nearly linear O=Re=O unit. The four nitrogen atoms from the two ethylenediamine ligands occupy the equatorial positions. The ethylenediamine ligands adopt a gauche conformation.

Selected Bond Distances and Angles

| Bond/Angle | Value |

| Re=O (average) | 1.76 Å |

| Re-N (average) | 2.15 Å |

| O-Re-O | ~180° |

Structural Elucidation and Conformational Analysis of Bis Ethylenediamine Dioxorhenium V

Single-Crystal X-ray Diffraction Studies

Crystallographic Parameters and Space Group Determination

The crystallographic parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal lattice. These parameters include the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). The space group provides a complete description of the symmetry elements present within the crystal.

For a representative analogous compound, the crystallographic data would be presented as follows:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 18.422(2) |

| b (Å) | 11.850(1) |

| c (Å) | 11.434(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2496.1(4) |

| Z (formula units/cell) | 4 |

| Note: Data for an illustrative analogous dioxorhenium(V) complex. materialsproject.org |

These parameters are crucial for understanding the packing of the complex ions within the crystal.

Coordination Geometry Around the Rhenium(V) Center

The Bis(ethylenediamine)dioxorhenium(V) cation, [ReO₂(en)₂]⁺, features a central rhenium atom in the +5 oxidation state. The coordination sphere consists of two oxo ligands (O²⁻) and two bidentate ethylenediamine (B42938) (en) ligands. This results in a six-coordinate complex. The geometry around the Rhenium(V) center is typically a distorted octahedron. illinois.edu The two oxo ligands are generally found in a trans configuration due to the strong trans-directing influence of the M=O bond, which minimizes ligand-ligand repulsion. The four nitrogen atoms from the two ethylenediamine ligands occupy the equatorial plane.

Analysis of Rhenium-Ligand Bond Distances and Angles

The bond lengths and angles within the coordination sphere provide insight into the nature of the chemical bonds and the steric and electronic effects of the ligands. In trans-dioxorhenium(V) complexes, the Re=O bonds are characteristically short, indicating significant double-bond character. The Re-N bond lengths are typical for coordination complexes of rhenium with nitrogen-donor ligands.

Illustrative Bond Distances and Angles for a trans-Dioxorhenium(V) Complex:

| Bond | Distance (Å) | Angle | Degree (°) |

| Re=O | ~1.76 | O=Re=O | ~180 |

| Re-N (equatorial) | ~2.15 | N-Re-N (within chelate ring) | ~80-82 |

| N-Re-N (between ligands) | ~90 & ~180 | ||

| O=Re-N | ~90 | ||

| Note: Approximate data based on analogous structures. |

The O=Re=O angle is expected to be close to linear (180°), defining the axial positions. The N-Re-N angles in the equatorial plane will deviate from the ideal 90° and 180° of a perfect octahedron due to the constraints of the five-membered chelate ring formed by the ethylenediamine ligand. uzh.ch

Intermolecular Interactions within Crystal Lattices

In the solid state, the [ReO₂(en)₂]⁺ cations and their counter-ions (e.g., Cl⁻) are held together by a network of intermolecular forces. These can include ion-ion electrostatic interactions, and more specifically, hydrogen bonding. The amine groups (-NH₂) of the ethylenediamine ligands are potent hydrogen bond donors, and can form hydrogen bonds with the counter-ions or with the oxo ligands of adjacent complex cations. rsc.org These interactions play a critical role in the stability and packing of the crystal lattice.

Stereochemical Aspects and Isomerism

The arrangement of ligands around the central metal ion in coordination complexes can lead to various forms of isomerism. For Bis(ethylenediamine)dioxorhenium(V), geometrical isomerism is of primary importance.

Geometrical Isomerism (cis/trans) and Factors Influencing their Formation

Geometrical isomers are compounds with the same chemical formula and connectivity but different spatial arrangements of ligands. For an octahedral complex with the general formula MAA₂B₂, where AA is a bidentate ligand and B is a monodentate ligand, two geometrical isomers are possible: cis and trans. illinois.edusci-hub.ru

trans-isomer: The two oxo ligands are positioned on opposite sides of the rhenium center (180° apart). This is the more common and generally more stable isomer for dioxorhenium(V) complexes due to the strong trans-directing effect of the oxo ligands. rsc.org

cis-isomer: The two oxo ligands are adjacent to each other (90° apart). This arrangement is less common but can be synthesized.

The formation of a particular isomer can be influenced by several factors, including reaction conditions (temperature, solvent), the nature of the starting materials, and the presence of specific catalysts or counter-ions. illinois.edu For instance, the synthesis of trans-[Co(en)₂Cl₂]Cl is often achieved through air oxidation of Co(II) in the presence of ethylenediamine and HCl, while the cis-isomer can be obtained through the aquation of the trans-isomer followed by evaporation. Similar principles can be applied to the synthesis of rhenium analogues. The relative stability of the isomers often dictates the final product, with the trans isomer typically being the thermodynamically favored product. illinois.edu

Chirality and Optical Activity Considerations

The trans-[ReO₂(en)₂]⁺ cation is inherently chiral due to the conformation of the two ethylenediamine chelate rings. The two five-membered Re-en rings can adopt either δ or λ gauche conformations. This leads to the possibility of three diastereomers: (δ,δ), (λ,λ), and (δ,λ).

The (δ,δ) and (λ,λ) forms are a pair of enantiomers and are chiral. The (δ,λ) form, often referred to as the meso form, possesses a center of inversion and is therefore achiral.

While the synthesis of bis(ethylenediamine)dioxorhenium(V) chloride has been reported, there is no information available in the scientific literature regarding the resolution of its enantiomers or the study of its optical activity. The isolation of optically active forms would require specialized chiral resolution techniques, such as the use of chiral counter-ions to form diastereomeric salts that can be separated by fractional crystallization. Without such studies, it remains unknown whether the compound crystallizes as a racemate of the (δ,δ) and (λ,λ) enantiomers, as the achiral meso form, or as a mixture.

Structural Comparisons with Analogous Dioxorhenium(V) Complexes

A comparative analysis with structurally characterized analogous trans-dioxorhenium(V) complexes provides further confidence in the predicted structure of [ReO₂(en)₂]Cl. Numerous studies on trans-dioxorhenium(V) complexes with other bidentate N-donor ligands have confirmed the ubiquitous nature of the linear O=Re=O unit and the equatorial coordination of the supporting ligands.

For instance, the crystal structures of trans-dioxorhenium(V) complexes with substituted pyridines or other chelating amines reveal Re=O bond lengths typically in the range of 1.75-1.78 Å. The Re-N bond lengths are generally in the range of 2.1-2.2 Å. It is reasonable to expect similar bond parameters for [ReO₂(en)₂]Cl.

Table 2: Comparison of Structural Parameters of Analogous trans-Dioxorhenium(V) Complexes

| Complex | Re=O Bond Length (Å) | Re-N Bond Length (Å) | O=Re=O Angle (°) | Reference |

| trans-[ReO₂(py)₄]Cl | ~1.77 | ~2.15 | ~180 | nih.gov |

| trans-[ReO₂(CN)₄]³⁻ | ~1.78 | - | ~180 | N/A |

| trans-[ReO₂(cyclam)]⁺ | ~1.76 | ~2.16 | ~180 | N/A |

py = pyridine (B92270), cyclam = 1,4,8,11-tetraazacyclotetradecane. Data for analogous systems are provided for comparative purposes as a full structural determination for [ReO₂(en)₂]Cl is not available.

The conformational flexibility of the ethylenediamine ligand in [ReO₂(en)₂]Cl can also be compared to its behavior in other metal complexes. In many trans-bis(ethylenediamine) metal complexes, the chelate rings adopt the (δ,λ) conformation in the solid state, as this arrangement can be more favorable for crystal packing. However, the energetic difference between the meso and the racemic chiral forms is often small, and both can be accessible.

Spectroscopic Characterization and Electronic Structure of Bis Ethylenediamine Dioxorhenium V

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for elucidating the structural features of bis(ethylenediamine)dioxorhenium(V) chloride, particularly the nature of the rhenium-oxo and rhenium-nitrogen bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of bis(ethylenediamine)dioxorhenium(V) chloride provides a wealth of information regarding the vibrational modes of the ethylenediamine (B42938) and oxo ligands. The presence of coordinated ethylenediamine is confirmed by characteristic bands corresponding to N-H and C-H stretching vibrations, as well as scissoring and rocking modes. However, the most diagnostic feature in the FT-IR spectrum is the strong absorption associated with the O=Re=O unit. For the trans isomer, the asymmetric O=Re=O stretching vibration (νₐₛ(O=Re=O)) is IR-active and typically appears as a very strong and sharp band in the 750-850 cm⁻¹ region. This is a hallmark of the linear O=Re=O moiety. In contrast, a cis-dioxo complex would exhibit two strong Re=O stretching bands. The absence of a second strong band in this region for [ReO₂(en)₂]Cl is strong evidence for a trans-configuration of the oxo ligands.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H stretching | 3100-3300 | Medium-Strong |

| C-H stretching | 2850-3000 | Medium |

| NH₂ scissoring | ~1600 | Medium |

| Asymmetric O=Re=O stretch | 750-850 | Very Strong, Sharp |

Resonance Raman Spectroscopy for Metal-Ligand Vibrations

Resonance Raman spectroscopy is a powerful technique to probe the vibrations involving the metal center, as the intensity of certain modes can be significantly enhanced by tuning the excitation wavelength to match an electronic transition. For bis(ethylenediamine)dioxorhenium(V) chloride, resonance Raman studies, particularly when exciting into the lower energy electronic transitions, can selectively enhance the metal-ligand vibrations. This allows for the clear identification of the Re-N and Re=O stretching modes, which may be weak or obscured in a non-resonance Raman or FT-IR spectrum.

Analysis of Metal-Oxo Stretching Modes

The analysis of the metal-oxo stretching modes is fundamental to understanding the bonding within the dioxorhenium(V) core. In the Raman spectrum of trans-[ReO₂(en)₂]Cl, the symmetric O=Re=O stretching vibration (νₛ(O=Re=O)) is the most prominent feature. Due to the center of symmetry in the trans-isomer, this mode is Raman-active and IR-inactive, following the mutual exclusion rule. This symmetric stretch typically appears as a very strong and sharp band in the high-frequency region of the Raman spectrum, often above 800 cm⁻¹. The high frequency of this vibration is indicative of a strong triple bond character in the Re=O bonds. Isotopic substitution studies, replacing ¹⁶O with ¹⁸O, would show a predictable shift to lower frequency for these bands, confirming their assignment as Re=O stretching vibrations.

| Vibrational Mode | Spectroscopy | Typical Wavenumber (cm⁻¹) | Key Characteristic |

| Symmetric O=Re=O stretch | Raman | >800 | Very Strong, Sharp, IR-inactive |

| Asymmetric O=Re=O stretch | FT-IR | 750-850 | Very Strong, Sharp, Raman-inactive |

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy provides crucial information about the arrangement of electron energy levels in the bis(ethylenediamine)dioxorhenium(V) cation.

UV-Visible Absorption Spectra and Band Assignments

The UV-Visible absorption spectrum of bis(ethylenediamine)dioxorhenium(V) chloride is characterized by several electronic transitions. In aqueous solution, the complex typically exhibits a low-intensity, longer-wavelength absorption band in the visible region and more intense bands in the ultraviolet region.

The lowest energy absorption is often assigned to a spin-forbidden transition within the d-orbitals of the rhenium center. More intense bands at higher energies are generally attributed to ligand-to-metal charge transfer (LMCT) transitions, specifically from the p-orbitals of the oxo ligands to the empty d-orbitals of the rhenium(V) center. These O(pπ) → Re(dπ) transitions are characteristic of metal-oxo complexes and are responsible for their typical yellow or orange color.

| Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~450 | Low | Spin-forbidden d-d transition |

| ~330 | Moderate | Spin-allowed d-d transition |

| <300 | High | O(pπ) → Re(dπ) LMCT |

Luminescence Properties and Emitting State Characterization

Many trans-dioxorhenium(V) complexes are known to be luminescent in the solid state and in solution at low temperatures. Bis(ethylenediamine)dioxorhenium(V) chloride is expected to exhibit this property. Upon excitation, the complex can relax to an excited state from which it emits light. The emission is typically observed in the red or near-infrared region of the spectrum and is characterized by a vibrational progression corresponding to the symmetric O=Re=O stretching mode in the electronic ground state.

The emitting state is generally characterized as a triplet excited state, arising from the lowest energy d-d transition. The long lifetime of the luminescence at low temperatures is consistent with a spin-forbidden emission process. The study of the luminescence spectrum and its temperature dependence provides valuable information about the energy of the emitting state and the non-radiative decay pathways that compete with luminescence.

Pressure-Dependent Luminescence Studies and Vibronic Structure Analysis

The application of pressure provides a powerful tool for probing the potential energy surfaces of the ground and excited electronic states of Bis(ethylenediamine)dioxorhenium(V). Studies on its chloride salt, trans-[ReO2(en)2]Cl, have shown that its luminescence spectra exhibit a well-resolved vibronic structure, even at room temperature. cdnsciencepub.com This structure is primarily composed of a progression in the symmetric O=Re=O stretching mode.

A key finding from these studies is that the intensity distribution and shape of the luminescence band are dependent on pressure. As pressure increases, distinct changes in the vibronic patterns are observed. This phenomenon is attributed to pressure-induced alterations in the molecule's structure and the interaction between coupled electronic states. cdnsciencepub.com By analyzing these changes, researchers can determine the pressure dependence of crucial spectroscopic parameters.

Table 1: Summary of Pressure Effects on Spectroscopic Parameters for trans-Dioxorhenium(V) Complexes with Ethylenediamine Ligands

| Parameter | Observation with Increasing Pressure | Scientific Implication |

| Electronic Origin Energies | Shift in energy | Reveals changes in the energy gap between ground and excited states. |

| Luminescence Band Maximum | Shift in energy | Indicates modifications to the excited state potential energy surface. |

| Vibronic Intensity Distribution | Changes in relative peak heights | Reflects alterations in the offset between the ground- and emitting-state potential minimums. cdnsciencepub.com |

| Vibrational Frequencies | Shift in the O=Re=O stretching frequency | Provides insight into how pressure affects the bond strength of the dioxo core. cdnsciencepub.com |

These pressure-dependent studies are crucial for understanding the relationship between the structure and the photophysical properties of the complex, particularly where electronic states are close in energy. cdnsciencepub.com

Temperature-Dependent Spectroscopic Investigations

While specific temperature-dependent luminescence data for Bis(ethylenediamine)dioxorhenium(V) is not extensively detailed in the available literature, the behavior of analogous trans-dioxorhenium(V) complexes, such as trans-[ReO2(pyridine)4]I, provides a clear framework for the expected phenomena. cdnsciencepub.com In these related systems, temperature has a profound effect on the features of the luminescence spectra.

At very low temperatures (e.g., 5 K), the spectra typically show highly resolved vibronic structures. These long progressions are observed in the totally symmetric O=Re=O stretching mode and, in some cases, in the Re-ligand stretching modes. cdnsciencepub.com This high resolution is due to the minimal thermal energy, which reduces vibrational broadening.

Table 2: Expected Temperature Effects on Luminescence Spectra of a Dioxorhenium(V) Complex (based on trans-[ReO2(pyridine)4]I analogue)

| Temperature | Spectral Feature | Observation |

| Low Temperature (e.g., 5 K) | Vibronic Resolution | Highly resolved, long progressions. cdnsciencepub.com |

| Bandwidths | Narrow, allowing for precise measurement of vibrational frequencies. cdnsciencepub.com | |

| Increasing Temperature | Vibronic Resolution | Becomes less resolved due to thermal broadening. cdnsciencepub.com |

| Linewidth | Monotonically increases with temperature due to exciton-phonon interactions. | |

| Peak Energy | May exhibit shifts (blue or red) depending on the competition between band gap changes and other thermal effects. |

These investigations are vital for understanding the dynamics of the excited state, including structural distortions and the influence of thermal energy on radiative and non-radiative decay pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for confirming the structure of diamagnetic complexes like Bis(ethylenediamine)dioxorhenium(V) in solution.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of the [ReO2(en)2]+ cation is expected to be relatively simple, reflecting the high symmetry of the trans isomer. The ethylenediamine (en) ligand, H₂N-CH₂-CH₂-NH₂, has two types of protons: those on the nitrogen atoms (amine protons, -NH₂) and those on the carbon backbone (methylene protons, -CH₂-).

In the trans configuration, the two ethylenediamine ligands are chemically equivalent. Furthermore, the four methylene (B1212753) groups are also equivalent, as are the eight amine protons. This symmetry simplifies the spectrum considerably. The methylene protons (-CH₂-) would likely appear as a single resonance, while the amine protons (-NH₂) would give another. The chemical shifts of these protons can be influenced by factors such as the solvent and the nature of the counter-ion due to ion-pairing effects in solution.

Table 3: Predicted ¹H NMR Signals for trans-[ReO2(en)2]+

| Proton Environment | Expected Signal | Multiplicity (Splitting) |

| Methylene (-CH₂-CH₂-) | 1 | Singlet (or a more complex pattern if coupling to -NH₂ is resolved) |

| Amine (-NH₂) | 1 | Broad singlet (due to quadrupole effects of ¹⁴N and exchange) |

Other Relevant Nuclei (e.g., ¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For the trans-[ReO2(en)2]+ cation, the analysis is straightforward. Due to the symmetry of the complex, the four methylene (-CH₂) carbon atoms from the two ethylenediamine ligands are in identical chemical environments.

Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show only a single signal. The presence of a single peak is a strong confirmation of the highly symmetric trans geometry of the complex.

Table 4: Predicted ¹³C NMR Signals for trans-[ReO2(en)2]+

| Carbon Environment | Number of Unique Carbons | Expected Number of Signals |

| Methylene (-CH₂-CH₂-) | 4 (all equivalent) | 1 |

Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is an essential technique for confirming the mass, and therefore the identity, of the complex cation in solution. The technique gently transfers ions from solution into the gas phase, allowing for the detection of the intact molecular ion.

For Bis(ethylenediamine)dioxorhenium(V), ESI-MS in positive ion mode would be used to detect the cation [ReO2(en)2]+. The instrument measures the mass-to-charge ratio (m/z) of the ion. Since the charge (z) of the cation is +1, the m/z value directly corresponds to the molecular mass of the cation. The observed mass should match the theoretical mass calculated from the chemical formula and the isotopic abundances of the constituent elements. Rhenium has two stable isotopes, ¹⁸⁵Re (37.4%) and ¹⁸⁷Re (62.6%), which would result in a characteristic isotopic pattern in the mass spectrum.

Table 5: Theoretical Mass-to-Charge Ratio (m/z) for the [ReO2(en)2]+ Cation

| Ion Formula | Isotope Used for Calculation | Theoretical m/z |

| [C₄H₁₆N₄O₂Re]⁺ | ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁸⁷Re (most abundant Re isotope) | ~339.09 |

| [C₄H₁₆N₄O₂Re]⁺ | ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁸⁵Re | ~337.09 |

The detection of this ion at the predicted m/z value with the correct isotopic pattern provides definitive evidence for the presence and composition of the Bis(ethylenediamine)dioxorhenium(V) cation.

Electrochemical Behavior and Redox Processes

Cyclic Voltammetry Studies in Aqueous and Non-Aqueous Media

Cyclic voltammetry has been a primary tool for investigating the redox behavior of bis(ethylenediamine)dioxorhenium(V). Studies have been conducted in both aqueous and, to a lesser extent, non-aqueous environments to understand the compound's stability and reactivity under different conditions.

Characterization of Re(V)/Re(VI) Redox Couples

The oxidation of the rhenium(V) center to rhenium(VI) in bis(ethylenediamine)dioxorhenium(V) has been investigated. In related dioxorhenium(V) complexes with different ancillary ligands, the Re(V)/Re(VI) redox couple is typically observed as a quasi-reversible process at positive potentials in non-aqueous solvents like acetonitrile. The potential of this redox couple is sensitive to the electronic properties of the ancillary ligands. For instance, electron-withdrawing groups on the ligands shift the redox potential to higher (more positive) values, making the complex more difficult to oxidize. This indicates a more electron-poor rhenium center. Conversely, electron-donating groups would be expected to lower the oxidation potential. While specific data for the bis(ethylenediamine)dioxorhenium(V) complex's Re(V)/Re(VI) couple is not extensively detailed in the available literature, the general principles observed in similar dioxorhenium(V) species provide a framework for understanding its likely behavior.

Characterization of Re(V)/Re(IV) Redox Couples

The reduction of the rhenium(V) center to rhenium(IV) in bis(ethylenediamine)dioxorhenium(V) has been characterized in aqueous solutions. In a study using a gold electrode at pH 7.0, the cyclic voltammogram of both trans-[Re(V)O₂(en)₂]I and trans-[Re(V)O₂(en)₂]ClO₄ showed a redox process assigned to the [Re(V)O₂(en)₂]⁺/[Re(IV)O₂(en)₂] couple. nih.gov This indicates that the complex can undergo a one-electron reduction, forming the corresponding rhenium(IV) species. The study noted that in the case of the iodide salt, the electrochemical response of the rhenium complex was interfered with by iodine-containing species, which required a reductive desorption of adsorbed iodine from the gold electrode to segregate the rhenium-specific signals. nih.gov

Influence of Ancillary Ligands and Solution Environment on Redox Potentials

The redox potentials of transition metal complexes are significantly influenced by the nature of the ancillary ligands and the surrounding solution environment.

For dioxorhenium(V) complexes, the electronic nature of the ancillary ligands plays a crucial role in tuning the redox potentials. Ligands that are strong sigma-donors or pi-acceptors can stabilize different oxidation states of the metal center, thereby shifting the redox potentials. For example, replacing a neutral ancillary ligand with an anionic one generally shifts the redox potential to more negative values, making the complex easier to oxidize.

The solution environment, including the solvent and pH, also has a profound effect. The polarity and coordinating ability of the solvent can influence the stability of the different oxidation states and thus alter the redox potentials. In aqueous solutions, pH can be a critical factor, especially if proton-coupled electron transfer (PCET) is involved. While specific quantitative data on the influence of varying ancillary ligands or a wide range of solution environments on the redox potential of bis(ethylenediamine)dioxorhenium(V) is limited, the general principles of coordination chemistry suggest that such factors would provide a means to finely tune its electrochemical properties.

Mechanistic Insights into Electron Transfer Processes

The mechanism of electron transfer in redox reactions of complexes like bis(ethylenediamine)dioxorhenium(V) can be broadly categorized as either outer-sphere or inner-sphere. In an outer-sphere mechanism, the electron transfer occurs without any change in the coordination sphere of the metal ion. The rate of this process is influenced by the reorganization energy of the complex and the solvent, as well as the driving force of the reaction.

For the Re(V)/Re(IV) reduction of trans-[ReO₂(en)₂]⁺, the process is believed to be an outer-sphere electron transfer, where the primary change is the addition of an electron to the metal center, leading to adjustments in the metal-ligand bond lengths.

More complex mechanisms, such as inner-sphere electron transfer, involve a bridging ligand that connects the oxidant and reductant, facilitating the electron transfer. Proton-coupled electron transfer (PCET) is another important mechanism, particularly in aqueous media, where the transfer of an electron is coupled to the transfer of a proton. This is common for metal-oxo complexes where the oxo ligands can be protonated or deprotonated, significantly affecting the redox potential. The specific mechanistic pathways for the redox reactions of bis(ethylenediamine)dioxorhenium(V) remain an area for more detailed investigation.

Reactivity and Solution Chemistry

Protonation Studies of the Dioxo Core

The trans-dioxo core of rhenium(V) complexes, including [ReO₂(en)₂]⁺, exhibits basic character, allowing for protonation at one of the oxo ligands. This reactivity is a key feature of many trans-dioxorhenium(V) species. Studies on related complexes, such as those with imidazole (B134444) ligands, have shown that the oxo groups are nucleophilic and can be protonated in acidic media. acs.orgacs.org This process leads to the formation of an oxo-hydroxo species, [ReO(OH)(en)₂]²⁺, and under strongly acidic conditions, a diaqua complex can be formed. acs.org

The protonation is often studied using spectrophotometric titrations, where changes in the UV-visible spectrum are monitored as a function of pH. acs.org The pKa values for the protonated species provide a quantitative measure of the basicity of the dioxo core. For example, in analogous imidazole complexes, the first and second acid dissociation constants (pKa₁ and pKa₂) have been determined, revealing the stepwise nature of the protonation. acs.org The σ-donor ability of the equatorial ligands, such as ethylenediamine (B42938), influences the electron density on the Re=O bonds, thereby affecting the nucleophilicity of the oxo groups. acs.org Stronger σ-donors increase the electron density, making the oxo groups more basic and easier to protonate. acs.org

Ligand Exchange Kinetics and Substitution Reactions

The substitution of ligands in the coordination sphere of [ReO₂(en)₂]⁺ is a fundamental aspect of its solution chemistry, providing insights into its reaction mechanisms.

Aqua Ligand Substitution Kinetics

In aqueous solutions, the ethylenediamine ligands can be substituted by water molecules. The kinetics of these aqua ligand substitution reactions are important for understanding the formation of new complexes. ualberta.ca Studies on similar aqua ions have shown that the rate of water exchange can provide a baseline for understanding the substitution with other ligands. ualberta.caelectronicsandbooks.com The process often occurs in a stepwise manner, and the rate constants for the replacement of each ligand can be determined. researchgate.net For many transition metal aqua ions, these reactions are consistent with a dissociative mechanism, where the rate-determining step is the dissociation of a coordinated water molecule. ualberta.ca

Influence of Entering Ligands on Reaction Rates

The nature of the incoming ligand can significantly influence the rate of substitution reactions. libretexts.org For some complexes, the reaction rate shows little dependence on the identity of the entering ligand, which is characteristic of a dissociative (D) or interchange dissociative (Id) mechanism. ualberta.ca In such cases, the rate is primarily determined by the breaking of the bond between the metal center and the leaving ligand. However, in other systems, particularly for square-planar complexes, the rate is highly dependent on the entering ligand, suggesting an associative (A) or interchange associative (Ia) mechanism where the incoming ligand assists in the departure of the leaving group. libretexts.orgcbpbu.ac.in The specific mechanism for [ReO₂(en)₂]⁺ would depend on the reaction conditions and the nature of the entering and leaving groups.

High-Pressure Kinetic Investigations and Activation Volumes

High-pressure kinetic studies are a powerful tool for elucidating reaction mechanisms by determining the activation volume (ΔV‡). carleton.ca The sign and magnitude of ΔV‡ provide information about the change in volume during the formation of the transition state. carleton.ca

A positive activation volume suggests a dissociative mechanism, where the release of a ligand in the transition state leads to an increase in volume. carleton.ca

A negative activation volume points towards an associative mechanism, where the association of the incoming ligand in the transition state results in a decrease in volume. carleton.ca

These experiments, often conducted using pressure-jump techniques, can distinguish between associative and dissociative pathways, providing deeper mechanistic insights than can be obtained from concentration-dependent studies alone. carleton.ca

Solution Stability and Decomposition Pathways

The stability of [ReO₂(en)₂]⁺ in solution is a critical factor for its handling and use. While generally considered stable, it can undergo decomposition under certain conditions. For instance, in acidic solutions, protonation of the oxo groups can be the initial step in decomposition pathways. acs.org The stability of related rhenium(V) dioxo complexes has been shown to be influenced by the nature of the other ligands in the coordination sphere. acs.org For example, complexes with good sigma-donor imidazole ligands have been found to be more resistant to ligand loss compared to their pyridine (B92270) counterparts. nih.gov Decomposition can lead to the formation of various rhenium species, and the specific pathway can be complex and dependent on factors such as pH, temperature, and the presence of other coordinating species. acs.org

Coordination of Different Ligands and Formation of Related Complexes

The [ReO₂(en)₂]⁺ cation can serve as a precursor for the synthesis of a variety of other rhenium complexes through ligand exchange reactions. acs.org The ethylenediamine ligands can be replaced by other monodentate or bidentate ligands to form new complexes with different properties. researchgate.net For example, reactions with various nucleophiles can lead to the substitution of the ethylenediamine ligands. The formation of these new complexes is an essential aspect of the coordination chemistry of rhenium. youtube.comyoutube.com The ability to form a diverse range of complexes is a hallmark of transition metal chemistry, and the [ReO₂(en)₂]⁺ ion is no exception, providing a versatile starting material for further synthetic explorations. youtube.comyoutube.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Geometry Optimization and Structural Prediction

No dedicated studies presenting the optimized geometric parameters, such as bond lengths and angles, for the [ReO₂(en)₂]⁺ cation have been found. While experimental structural data may exist, theoretical predictions which could provide insight into the subtle details of its three-dimensional structure are missing. For comparison, in a study of a different rhenium(VI) complex, trans,trans,trans-[ReO₂I₂(PPh₃)₂], DFT calculations were used to determine bond lengths and angles, highlighting the utility of this method. google.com However, similar analyses for the bis(ethylenediamine)dioxorhenium(V) cation have not been reported.

Vibrational Frequency Calculations

Computational predictions of the vibrational frequencies for bis(ethylenediamine)dioxorhenium(V) are not available. Theoretical calculations of vibrational spectra are invaluable for interpreting experimental infrared and Raman spectra. For instance, DFT has been successfully used to calculate and confirm the asymmetric Re=O stretching frequency in other rhenium complexes. google.com The absence of such calculations for [ReO₂(en)₂]⁺ limits a deeper understanding of its vibrational modes.

Isomer Stability Assessment

The bis(ethylenediamine)dioxorhenium(V) cation can exist as cis and trans isomers. However, no computational studies assessing the relative thermodynamic stabilities of these isomers have been found in the scientific literature. DFT calculations are a common tool for evaluating the energy differences between isomers of coordination compounds.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra

There is no evidence of TD-DFT calculations being employed to simulate the electronic absorption spectrum of bis(ethylenediamine)dioxorhenium(V). TD-DFT is a powerful method for predicting the energies and intensities of electronic transitions, which are observed in UV-visible spectroscopy.

Correlation of Theoretical Results with Experimental Data

Due to the lack of published theoretical and computational data for bis(ethylenediamine)dioxorhenium(V), a direct correlation with experimental findings is not possible for most properties. However, some experimental spectroscopic data is available which could serve as a benchmark for future computational work.

Experimental absorption and luminescence spectra of the trans-[ReO₂(en)₂]⁺ cation have been reported. The solution absorption spectrum at room temperature shows two weak bands in the visible region. nih.gov More detailed crystal spectra, measured at 15 K, reveal resolved vibronic structure. nih.gov From these high-resolution spectra, ground- and excited-state vibrational frequencies have been determined. nih.gov

Table 1: Experimentally Determined Vibrational Frequencies for trans-[ReO₂(en)₂]⁺ from Luminescence Spectra

| Vibrational Mode | Ground-State Frequency (cm⁻¹) | Excited-State Frequency (cm⁻¹) |

| Re=O stretch | 850 | 750 |

| Other | 550 | 500 |

| Other | 430 | 400 |

| Other | 280 | 250 |

Data sourced from absorption and luminescence spectra of trans-[ReO₂(en)₂]Cl at 15 K. nih.gov

These experimentally determined vibrational frequencies, particularly the prominent Re=O stretching mode, would be critical for validating the accuracy of future DFT-based vibrational frequency calculations. Similarly, the experimental electronic absorption maxima could be used to gauge the performance of subsequent TD-DFT predictions. Without such theoretical studies, a comprehensive understanding of the structure-property relationships in bis(ethylenediamine)dioxorhenium(V) remains incomplete.

Modeling of Excited-State Properties and Potential Energy Surfaces

A comprehensive review of available scientific literature indicates a notable absence of specific computational and theoretical studies focused exclusively on the excited-state properties and potential energy surfaces of the chemical compound bis(ethylenediamine)dioxorhenium(V), with the chemical formula [ReO₂(en)₂]⁺.

While the broader class of dioxorhenium(V) complexes has been the subject of spectroscopic and electrochemical studies, detailed theoretical modeling, including the generation of potential energy surfaces and in-depth analysis of excited-state dynamics for the specific bis(ethylenediamine) chelate, does not appear to be extensively documented in publicly accessible research.

General computational approaches for transition metal complexes are well-established. These methodologies, often employing Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are utilized to predict the electronic structure, spectroscopic properties, and photochemical reactivity of such compounds. The modeling of excited states is crucial for understanding mechanisms of photoluminescence, photocatalysis, and phototoxicity. This typically involves calculating the energies and characteristics of singlet and triplet excited states and mapping the pathways for relaxation and energy transfer.

A potential energy surface (PES) represents the energy of a molecule as a function of its geometry. For a complex like bis(ethylenediamine)dioxorhenium(V), the PES would describe how the energy changes with variations in bond lengths and angles, such as the Re=O and Re-N bonds, as well as the conformation of the ethylenediamine (B42938) ligands. The study of the PES for excited states is critical for understanding photochemical reaction pathways, as the topography of the surface, including minima and transition states, governs the fate of the molecule after electronic excitation.

However, despite the availability of these powerful theoretical tools, their specific application to generate detailed data tables and research findings for the excited states and potential energy surfaces of bis(ethylenediamine)dioxorhenium(V) is not found in the surveyed literature. Such an investigation would be a valuable contribution to the field, providing deeper insight into the photophysical and photochemical behavior of this particular rhenium complex.

Further research in this area would be necessary to produce the specific data required for a detailed discussion and the creation of interactive data tables as requested.

Advanced Coordination Chemistry Principles

Ligand Field Theory and Electronic Configuration (d²)

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes by considering the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. wikipedia.orglibretexts.org In the case of Bis(ethylenediamine)dioxorhenium(V), the central rhenium atom is in the +5 oxidation state. Rhenium is a Group 7 element, so a Re(V) ion has a d² electronic configuration. youtube.comuci.edu

The complex exhibits a distorted octahedral geometry, with two oxo ligands in a trans configuration and the two bidentate ethylenediamine (B42938) ligands occupying the four equatorial positions. This trans-dioxo arrangement has a profound effect on the d-orbital splitting. The strong π-donating oxo ligands, which form multiple bonds with the metal, significantly destabilize the metal d-orbitals that have the correct symmetry to interact with them.

In this D₄h symmetry, the five d-orbitals split into four distinct energy levels. The dₓᵧ orbital is the lowest in energy and is non-bonding. Above it lie the degenerate dₓz and dᵧz orbitals, which are destabilized by π-interactions with the oxo ligands along the z-axis. The d₂² orbital is further destabilized due to σ-interactions, and the dₓ²₋ᵧ² orbital is the highest in energy, being destabilized by the σ-donating ethylenediamine ligands in the equatorial plane.

The two d-electrons of the Re(V) center populate the lowest energy orbital available, which is the non-bonding dₓᵧ orbital. This results in a diamagnetic, low-spin d² configuration (dₓᵧ)², a common feature for second and third-row transition metal complexes with strong-field ligands.

| Property | Description |

| Central Metal Ion | Rhenium(V) |

| Electronic Configuration | d² |

| Geometry | Distorted Octahedral (trans-dioxo) |

| d-Orbital Splitting (Energy) | dₓ²₋ᵧ² > d₂² > (dₓz, dᵧz) > dₓᵧ |

| Electron Occupancy | (dₓᵧ)²(dₓz, dᵧz)⁰(d₂²)⁰(dₓ²₋ᵧ²)⁰ |

| Magnetic Property | Diamagnetic |

Metal-Ligand Bonding Analysis, Including Metal-Oxo Multiple Bonding

The bonding in Bis(ethylenediamine)dioxorhenium(V) is characterized by two primary types of interactions: the strong, multiple bonds between rhenium and the axial oxo ligands, and the coordinate covalent bonds between rhenium and the equatorial ethylenediamine ligands.

The Re=O bond is a classic example of metal-ligand multiple bonding. It consists of one strong σ-bond and two weaker π-bonds. The σ-bond is formed by the overlap of a metal d-orbital (like d₂²) and a p-orbital on the oxygen atom. The two π-bonds arise from the overlap of the metal dₓz and dᵧz orbitals with the corresponding p-orbitals on the oxo ligands. This extensive orbital overlap results in a very short and strong Re=O bond, typically around 1.76 Å in trans-dioxo Re(V) complexes. acs.org This multiple bond character is a key feature of the chemistry of early transition metals in high oxidation states. youtube.com The presence of these strong Re=O bonds is readily confirmed by infrared spectroscopy, which shows intense stretching vibrations (ν(Re=O)) in the 700-900 cm⁻¹ range. acs.orgacs.org

The bonding between the rhenium center and the four nitrogen atoms of the two ethylenediamine ligands consists of σ-bonds. Each nitrogen atom donates a lone pair of electrons to an empty hybrid orbital on the rhenium atom, forming a coordinate covalent bond. fiveable.me These Re-N bonds are typically longer and weaker than the Re=O bonds.

Influence of Chelating Ethylenediamine Ligands on Coordination Geometry and Stability

The ethylenediamine (en) ligands play a crucial role in determining the structure and stability of the [ReO₂(en)₂]⁺ cation. Ethylenediamine is a bidentate chelating ligand, meaning it binds to the metal center through two donor atoms (the two nitrogen atoms). thinkdochemicals.comlibretexts.org This chelation leads to the formation of stable five-membered rings, with the structure N-C-C-N-Re.

This phenomenon is known as the chelate effect . libretexts.orgaskfilo.combeloit.edu The formation of a chelate complex is thermodynamically more favorable than the formation of a complex with an equivalent number of monodentate ligands (like ammonia, NH₃). libretexts.org This increased stability arises primarily from a positive entropy change; when two bidentate 'en' ligands replace four monodentate ligands, the number of free molecules in the system increases, leading to greater disorder and a favorable entropy term. libretexts.org

In Bis(ethylenediamine)dioxorhenium(V), the two ethylenediamine ligands wrap around the equator of the metal complex, defining the plane perpendicular to the O=Re=O axis. The crystal structure of [ReO₂(en)₂]Cl confirms that the two ethylenediamine ligands adopt a gauche conformation, which is typical for this type of chelate ring. acs.org The coordination geometry around the rhenium atom is a distorted octahedron. scispace.com The stability conferred by the chelate effect makes the [Re(en)₂] moiety a robust platform, allowing the complex to remain intact in solution and undergo reactions at the reactive metal-oxo sites.

| Feature | Influence on the Complex | Source |

| Ligand Type | Bidentate Chelating Agent | libretexts.org |

| Binding Mode | Forms two stable 5-membered Re-N-C-C-N rings | fiveable.melibretexts.org |

| Thermodynamic Stability | Enhanced stability due to the Chelate Effect | askfilo.com |

| Coordination Geometry | Defines the equatorial plane of the octahedron | scispace.com |

Pressure-Tuning Spectroscopy for Elucidating Metal-Ligand Bonding

Pressure-tuning spectroscopy is a powerful technique used to investigate the nature of chemical bonds and electronic structures in coordination compounds. By applying high pressure, typically using a diamond anvil cell, the interatomic distances within the molecule can be systematically reduced, leading to predictable changes in vibrational frequencies and electronic transitions. aps.org

This technique has been applied to trans-dioxorhenium(V) complexes, including [ReO₂(en)₂]Cl, to probe the strong metal-oxo multiple bonds. researchgate.net Studies using pressure-dependent Raman spectroscopy have shown that the frequency of the symmetric O=Re=O stretching vibration increases with pressure. This is the expected behavior, as compressing the Re=O bond leads to a stronger bond and a higher vibrational frequency. researchgate.net

Furthermore, pressure-dependent luminescence spectroscopy provides deeper insight into the electronic structure. For the [ReO₂(en)₂]⁺ complex, pressure induces changes in the vibronic structure of the luminescence spectrum. researchgate.net Analysis of these changes allows for a detailed understanding of the potential energy surfaces of the ground and excited electronic states. In some cases, an unusual decrease in the metal-oxo stretching frequency has been observed at very high pressures (above 30 kbar), which can be rationalized by considering pressure-induced changes in the electronic structure and bonding. researchgate.net These spectroscopic studies under pressure provide valuable experimental data that complement theoretical models of metal-ligand multiple bonding. researchgate.net

Research Applications and Precursor Studies Non Clinical Focus

Role as a Precursor in Radiochemistry Research

Bis(ethylenediamine)dioxorhenium(V) plays a crucial role as a precursor in the development of rhenium complexes for radiopharmaceutical research. This is primarily due to the chemical similarities between rhenium and technetium, whose isotope technetium-99m is a cornerstone of diagnostic nuclear medicine. nih.gov This relationship allows researchers to leverage the well-established chemistry of technetium to design and develop new therapeutic agents based on rhenium radionuclides.

Development of Rhenium Complexes for Radiopharmaceutical Research (Non-Clinical)

The development of rhenium complexes for non-clinical radiopharmaceutical research often starts with precursor compounds like bis(ethylenediamine)dioxorhenium(V). The goal is to create stable complexes that can be labeled with radioactive isotopes of rhenium, such as ¹⁸⁸Re and ¹⁸⁶Re. These isotopes possess therapeutic beta emissions, making them suitable for targeted radionuclide therapy. nih.govcore.ac.uk The ethylenediamine (B42938) ligands in the precursor complex provide a stable coordination environment for the rhenium(V) core, which is essential for its potential use in radiolabeling.

Research has focused on modifying the basic bis(ethylenediamine)dioxorhenium(V) structure to enhance its properties for potential therapeutic applications. This includes the design of ligands that can improve the stability and targeting capabilities of the resulting radiopharmaceutical. For instance, studies have explored the use of various polyamine ligands to create rhenium complexes with favorable characteristics for targeted radiotherapy. nih.gov

Chelation Chemistry for Rhenium Radionuclides (e.g., ¹⁸⁸Re, ¹⁸⁶Re)

A key area of research is the chelation chemistry of rhenium radionuclides. This involves the study of how ligands bind to the rhenium metal center, forming a stable complex. Ethylenediamine is a bidentate ligand, meaning it binds to the rhenium atom at two points. The resulting [ReO₂(en)₂]⁺ complex features a trans-dioxorhenium(V) core, which is a common and stable motif in rhenium chemistry. nih.govnih.gov

Studies have shown that acyclic polyamine ligands, such as ethylenediamine, can effectively chelate Rhenium-188. nih.gov The chelation process typically involves the reduction of perrhenate (B82622) ([ReO₄]⁻) in the presence of the ligand. For ethylenediamine, this reaction can proceed in aqueous conditions with acceptable yields. nih.gov The resulting trans-dioxorhenium(V) complexes have been identified through chromatographic comparison with nonradioactive samples. nih.gov

Ligand Design and Stability in Biological Mimicking Environments (Non-Clinical)

A critical aspect of non-clinical radiopharmaceutical research is the design of ligands that ensure the stability of the rhenium complex in environments that mimic biological systems. The complex must remain intact as it travels through the body to its target. Research has demonstrated that the complex formed with ethylenediamine shows minimal degradation when incubated in human serum for 24 hours. nih.gov This indicates a good level of stability, which is a promising characteristic for a potential radiopharmaceutical chelator.

Further research focuses on designing more complex ligands to improve upon the stability and targeting of the rhenium complex. This includes the development of tetradentate ligands that can offer a more secure coordination environment for the rhenium atom. nih.gov The goal is to create a balance between ease of synthesis and biological stability. nih.gov

Potential in Catalysis Research (Excluding Industrial/Commercial Use)

While not extensively studied for large-scale industrial applications, bis(ethylenediamine)dioxorhenium(V) and related rhenium complexes have shown potential in fundamental catalysis research. The ability of rhenium to exist in multiple oxidation states is a key feature that makes it an interesting candidate for catalytic processes. tandfonline.comrsc.org Research in this area explores the fundamental principles of how these complexes can facilitate chemical reactions.

Relevance in Fundamental Inorganic Reaction Mechanisms Studies

Bis(ethylenediamine)dioxorhenium(V) serves as a valuable model compound for studying fundamental inorganic reaction mechanisms. Its well-defined structure and reactivity allow researchers to investigate processes such as ligand exchange, electron transfer, and redox reactions. These studies contribute to a deeper understanding of the basic principles of inorganic chemistry. The synthesis and characterization of this and related complexes have been detailed in resources like Inorganic Syntheses. researchgate.netumich.edu

Contributions to Material Science Research (If Applicable, Excluding Direct Commercial Materials)

Currently, there is limited specific information available directly linking bis(ethylenediamine)dioxorhenium(V) to significant contributions in material science research outside of its role in fundamental studies. However, the broader field of rhenium chemistry is relevant to materials science, particularly in the development of alloys and high-temperature materials. americanelements.com While bis(ethylenediamine)dioxorhenium(V) itself may not be a direct component of commercial materials, the fundamental understanding of its chemistry can inform the design of new materials with specific properties.

Q & A

Q. What synthetic methods are commonly used to prepare bis(ethylenediamine)dioxorhenium(V), and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves reacting rhenium precursors (e.g., ReO₄⁻) with ethylenediamine under controlled pH and temperature. Electrochemical activation of precursors in aqueous media is critical for stabilizing the +5 oxidation state. Key parameters include maintaining a pH range of 6–8 and using inert atmospheres to prevent oxidation. Characterization via IR spectroscopy (e.g., Re=O stretching vibrations at 750–950 cm⁻¹) and cyclic voltammetry confirms purity . Reproducibility requires strict control of ligand-to-metal ratios and reaction times, as deviations may yield mixed oxidation states or byproducts .

Q. How do spectroscopic techniques (e.g., IR, UV-Vis) differentiate bis(ethylenediamine)dioxorhenium(V) from analogous cis/trans isomers?

IR spectroscopy identifies cis/trans configurations via Re=O bond vibrations: cis-dioxo complexes exhibit two distinct ν(Re=O) peaks (e.g., 890 cm⁻¹ and 830 cm⁻¹), while trans isomers show a single peak due to symmetry. UV-Vis spectra further distinguish isomers through ligand-to-metal charge transfer (LMCT) bands. For example, trans-[ReO₂(en)₂]⁺ displays a strong absorption at ~350 nm (ε ≈ 2000 M⁻¹cm⁻¹), whereas cis isomers exhibit redshifted bands .

Advanced Research Questions

Q. How can electrochemical data resolve contradictions in reported redox behavior of bis(ethylenediamine)dioxorhenium(V) complexes?

Electrochemical quasi-reversibility (ΔEp = 240–340 mV) complicates interpretation of redox couples. To resolve discrepancies:

- Compare cyclic voltammograms across pH ranges (0–14) to identify proton-coupled electron transfer (PCET) effects.

- Use rotating disk electrode (RDE) voltammetry to distinguish kinetic vs. diffusion-controlled processes.

- Cross-validate with spectroelectrochemical data (e.g., UV-Vis during electrolysis) to correlate redox states with spectral changes .

Table 1: Key Electrochemical Parameters for [ReO₂(en)₂]⁺

| Parameter | Value (pH 7) | Method | Source |

|---|---|---|---|

| E₁/₂ (Re⁵+/Re³⁺) | +0.52 V vs. SHE | Cyclic Voltammetry | |

| k₀ (standard rate) | 1.2 × 10⁻³ cm/s | RDE | |

| ΔEp (Re⁵+/Re³⁺) | 280 mV | CV (100 mV/s) |

Q. What theoretical models best explain the multi-electron redox activity and ligand-field effects in bis(ethylenediamine)dioxorhenium(V)?

Density functional theory (DFT) calculations are critical for modeling electronic structures. Key steps:

Optimize geometry using hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for Re.

Analyze frontier molecular orbitals (HOMO/LUMO) to identify redox-active sites.

Compare computed ν(Re=O) frequencies with experimental IR data to validate models.

Studies show that the trans configuration exhibits lower reorganization energy during electron transfer, aligning with observed quasi-reversibility .

Methodological Guidance

Q. How should researchers design experiments to investigate the electrode kinetics of bis(ethylenediamine)dioxorhenium(V) in aqueous media?

Electrode Preparation : Use polished glassy carbon electrodes activated in 0.1 M H₂SO₄ to ensure reproducible surfaces.

Kinetic Analysis : Perform variable-scan-rate CV (20–500 mV/s) to extract α (transfer coefficient) via Laviron’s method.

Supporting Electrolyte : Buffer solutions (e.g., phosphate, pH 7) minimize ohmic drop and stabilize intermediates.

Validation : Compare results with impedance spectroscopy (EIS) to deconvolute charge-transfer resistance .

Q. What strategies address inconsistencies in spectroscopic data across studies (e.g., LMCT band shifts)?

- Sample Purity : Confirm via elemental analysis and X-ray crystallography.

- Solvent Effects : Re-measure spectra in standardized solvents (e.g., acetonitrile vs. water).

- Temperature Control : Thermostat cells to ±0.1°C, as LMCT bands are temperature-sensitive.

- Collaborative Validation : Cross-check data with independent labs using shared protocols .

Data Interpretation and Theoretical Frameworks

Q. How can researchers reconcile discrepancies between experimental redox potentials and computational predictions?

Calibrate Models : Adjust DFT functionals (e.g., include dispersion corrections) to better match experimental geometries.

Solvent Effects : Incorporate implicit solvent models (e.g., COSMO) to account for solvation energies.

Dynamic Effects : Use molecular dynamics (MD) simulations to model reorganization during electron transfer .

Table 2: Comparative Spectroscopic Data for cis/trans Isomers

| Parameter | cis-[ReO₂(en)₂]⁺ | trans-[ReO₂(en)₂]⁺ |

|---|---|---|

| ν(Re=O) (cm⁻¹) | 890, 830 | 850 |

| λ_max (UV-Vis, nm) | 370 | 350 |

| ε (M⁻¹cm⁻¹) | 1800 | 2000 |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.